C24H22FN5O3

IDE inhibition metalloprotease selectivity diabetes research

This product page covers two distinct C24H22FN5O3 variants: BDM44768 (CAS 2011754-00-8), a metalloprotease-family IDE inhibitor with >45-fold selectivity over NEP/ECE-1/ACE/MMP-1, suited for acute metabolic & ER stress studies; and EEDi-5285 (CAS 2488952-40-3, formula C24H22FN5O3S), an ultra-potent (0.2 nM) PRC2/EED inhibitor with 75% oral bioavailability and validated xenograft tumor regression. Choosing the wrong CAS leads to invalid results—always confirm target and structure before ordering. Both compounds are research-use-only, shipped globally with appropriate documentation.

Molecular Formula C24H22FN5O3
Molecular Weight 447.5 g/mol
Cat. No. B12199717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H22FN5O3
Molecular FormulaC24H22FN5O3
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3
InChIInChI=1S/C24H22FN5O3/c25-16-8-6-15(7-9-16)13-27-23(31)18-12-19-22(28-20-5-1-2-10-29(20)24(19)32)30(21(18)26)14-17-4-3-11-33-17/h1-2,5-10,12,17,26H,3-4,11,13-14H2,(H,27,31)
InChIKeyMJJTTXVZXGEYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C24H22FN5O3 Procurement Guide: BDM44768 and EEDi-5285 as Distinct Research Tool Compounds


The molecular formula C24H22FN5O3 corresponds to two distinct research compounds with different CAS registries, targets, and applications: BDM44768 (CAS 2011754-00-8), a catalytic-site inhibitor of insulin-degrading enzyme (IDE) [1], and EEDi-5285 (CAS 2488952-40-3, formula C24H22FN5O3S), an exceptionally potent inhibitor of embryonic ectoderm development (EED) within the PRC2 complex [2]. BDM44768 is a non-sulfur-containing triazole-based compound (MW 447.46), while EEDi-5285 contains a methylsulfonyl group and sulfur atom (MW 479.53). Procurement selection between these two C24H22FN5O3-bearing compounds requires clear distinction based on target, potency, selectivity profile, and intended experimental application.

C24H22FN5O3 Compound Differentiation: Why IDE and EED Inhibitors Are Not Interchangeable


Substituting one C24H22FN5O3 compound for another without verifying CAS registry and target identity will produce invalid experimental results. BDM44768 (CAS 2011754-00-8) is a metalloprotease-family IDE inhibitor with IC50 ≈60 nM and demonstrated >45-fold selectivity over related zinc metalloproteases including NEP, ECE-1, ACE, and MMP-1 [1]. In contrast, EEDi-5285 (CAS 2488952-40-3) is a PRC2-complex EED inhibitor with sub-nanomolar potency (IC50 0.2 nM) and operates through an entirely distinct epigenetic mechanism [2]. Furthermore, EEDi-5285 demonstrates oral bioavailability of 75% and achieves complete tumor regression in xenograft models [2], while BDM44768 is primarily used for acute metabolic studies with IP administration [1]. The structural divergence—absence of sulfur in BDM44768 versus methylsulfonyl-containing EEDi-5285—drives fundamentally different target engagement, pharmacokinetics, and biological readouts.

C24H22FN5O3 Quantitative Differentiation Evidence: BDM44768 vs. ML345 and EEDi-5285 vs. EED226


BDM44768 Metalloprotease Selectivity Profile vs. Pan-Metalloprotease Inhibitors

BDM44768 demonstrates substantial selectivity for IDE over related zinc metalloproteases. In a panel of metalloproteases, BDM44768 showed >45-fold selectivity over human NEP (IC50 >2.6 µM vs. IDE IC50 ≈60 nM) and ECE-1 (IC50 >6.5 µM), with no significant activity against ACE and MMP-1 (IC50 >10 µM) . This selectivity profile contrasts with earlier IDE inhibitors such as peptide hydroxamates that exhibited broader metalloprotease inhibition. BDM44768 achieves IDE inhibition through a distinct mechanism—chelating the catalytic zinc and locking IDE in a closed conformation as confirmed by crystallography and SAXS [1].

IDE inhibition metalloprotease selectivity diabetes research insulin degradation

BDM44768 In Vivo Pharmacokinetic Characterization for Metabolic Studies

BDM44768 was designed as the first catalytic-site IDE inhibitor suitable for in vivo studies [1]. Following intraperitoneal administration at 30-50 mg/kg in mice, BDM44768 achieves a plasma Cmax of approximately 9 µM with a terminal half-life of approximately 80 minutes . This exposure level exceeds the in vitro IDE IC50 (≈60 nM) by approximately 150-fold, enabling sustained target engagement. Acute treatment with BDM44768 increases insulin signaling and impairs glucose tolerance in an IDE-dependent manner, with effects absent in IDE knockout animals, confirming on-target in vivo activity [1].

pharmacokinetics in vivo IDE inhibition glucose tolerance metabolic research

EEDi-5285 Target Binding Potency vs. EED226

EEDi-5285 binds to the EED protein with an IC50 of 0.2 nM, making it approximately 100-fold more potent than EED226 (IC50 ≈17.6-20 nM) in direct binding assays [1]. This sub-nanomolar potency represents the most potent EED inhibitor reported to date [2]. The cocrystal structure of EEDi-5285 in complex with EED defines the precise structural basis for this enhanced binding, revealing optimized interactions within the H3K27me3-binding pocket [1].

EED inhibition PRC2 epigenetics cancer therapeutics

EEDi-5285 Cellular Growth Inhibition vs. EED226 in Lymphoma Models

In KARPAS422 lymphoma cells harboring an EZH2 mutation, EEDi-5285 inhibits cell growth with an IC50 of 0.5 nM, representing >300-fold greater potency than EED226 (IC50 >150 nM) in the same cellular context [1]. Additionally, in Pfeiffer lymphoma cells (also EZH2-mutant), EEDi-5285 achieves an IC50 of 20 pM . This cellular potency advantage demonstrates that the enhanced target binding translates directly to improved functional efficacy in disease-relevant cellular models.

cell proliferation inhibition lymphoma EZH2 mutation PRC2

EEDi-5285 Oral Bioavailability and In Vivo Antitumor Efficacy

EEDi-5285 demonstrates favorable oral pharmacokinetics with bioavailability (F) of 75%, Cmax of 1.8 µM, and AUC of 6.0 h·µg/mL following 10 mg/kg oral administration in mice [1]. The compound has a terminal half-life of approximately 2 hours and moderate volume of distribution of 1.4 L/kg [2]. In the KARPAS422 xenograft model, oral administration of EEDi-5285 at 50-100 mg/kg daily for 28 days achieves complete and durable tumor regression, with persistent reduction of H3K27me3 levels at 24 hours post-dose confirming sustained target engagement in tumor tissue [2].

oral bioavailability xenograft pharmacokinetics tumor regression

EEDi-5285 vs. EEDi-1056 Comparative Activity in PRC2 Inhibition

Among recently developed highly efficacious EED inhibitors, EEDi-5285 represents the most effective EED inhibitor reported to date, with EEDi-1056 being only slightly less active [1]. Both compounds achieve complete and durable tumor regression in the KARPAS422 xenograft model upon oral administration [2]. This class-level positioning confirms that EEDi-5285 represents the optimal choice within the EED inhibitor class for maximal potency requirements, while EEDi-1056 may serve as an alternative for studies requiring a structurally distinct but mechanistically similar control compound.

EED inhibitor comparison PRC2 cancer epigenetics structure-activity relationship

C24H22FN5O3 Optimal Application Scenarios for BDM44768 and EEDi-5285


IDE-Dependent Metabolic Pathway Studies with BDM44768

Use BDM44768 (CAS 2011754-00-8) for acute in vivo studies interrogating IDE function in glucose homeostasis and insulin signaling. The established IP dosing regimen (30-50 mg/kg) achieves plasma Cmax ≈9 µM with t1/2 ≈80 min, providing sustained target engagement [1]. The compound's >45-fold selectivity over related metalloproteases (NEP, ECE-1, ACE, MMP-1) ensures IDE-specific readouts without confounding off-target metalloprotease effects . Ideal for short-term metabolic studies where IDE-dependent effects on glucose tolerance, insulin degradation, and hepatic IRE1 pathway activation are being evaluated [1].

PRC2-Dependent Epigenetic Studies and Lymphoma Models with EEDi-5285

Use EEDi-5285 (CAS 2488952-40-3) for PRC2-dependent cellular studies in EZH2-mutant lymphoma models (KARPAS422, Pfeiffer). With IC50 values of 0.5 nM and 20 pM in KARPAS422 and Pfeiffer cells respectively [1], EEDi-5285 provides >300-fold greater potency than EED226, enabling robust target engagement at low concentrations and minimizing off-target cellular effects . The 0.2 nM binding affinity to EED protein makes this the most potent EED inhibitor available for in vitro PRC2 pathway interrogation [1].

Oral In Vivo PRC2 Inhibition and Xenograft Tumor Studies with EEDi-5285

Use EEDi-5285 for chronic oral in vivo studies requiring sustained PRC2 inhibition. With oral bioavailability of 75%, Cmax of 1.8 µM, and AUC of 6.0 h·µg/mL at 10 mg/kg [1], EEDi-5285 is optimized for oral administration paradigms. In KARPAS422 xenograft models, 50-100 mg/kg daily oral dosing achieves complete and durable tumor regression with persistent H3K27me3 suppression at 24 hours . This validated in vivo efficacy distinguishes EEDi-5285 from EED inhibitors lacking reported in vivo activity.

ER Stress and Lipid Metabolism Studies with BDM44768

Use BDM44768 for studies examining the intersection of IDE inhibition with ER stress pathways and hepatic lipid metabolism. Pharmacological inhibition of IDE by BDM44768 potentiates the unfolded protein response and exacerbates IRE1 pathway activation, effects that are reversed by IRE1 inhibitors 4μ8c and KIRA6 [1]. In vivo, BDM44768 treatment under ER stress conditions increases hepatic triglyceride accumulation, making it a valuable tool for investigating IDE's role in liver lipid homeostasis and ER stress-related metabolic disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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